4-Cyclopropylbenzaldehyde

Description

The exact mass of the compound 4-Cyclopropylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyclopropylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

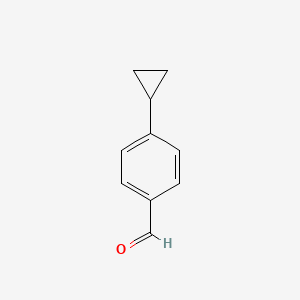

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQVKFJAJAHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467693 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-50-8 | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde is a key chemical intermediate characterized by a unique molecular architecture that combines the reactivity of an aldehyde with the conformational rigidity and metabolic stability of a cyclopropyl group. This whitepaper provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the applications of 4-cyclopropylbenzaldehyde as a versatile building block in the synthesis of complex molecules, particularly within the realm of pharmaceutical research and drug development.

Molecular Structure and Physicochemical Properties

4-Cyclopropylbenzaldehyde possesses a molecular formula of C₁₀H₁₀O and a molecular weight of 146.19 g/mol .[1] The structure features a cyclopropyl ring attached at the para-position of a benzaldehyde moiety. This combination of a strained three-membered ring and a conjugated aromatic aldehyde confers distinct chemical properties that are of significant interest in organic synthesis.

The presence of the cyclopropyl group can influence the electronic properties of the benzaldehyde ring system and provide a degree of steric hindrance, which can be exploited in selective chemical transformations. Moreover, the cyclopropyl motif is a well-recognized feature in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic profile of drug candidates.

A summary of the key physicochemical properties of 4-Cyclopropylbenzaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of 4-Cyclopropylbenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| IUPAC Name | 4-cyclopropylbenzaldehyde | |

| CAS Number | 20034-50-8 | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for 4-Cyclopropylbenzaldehyde

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) signal around δ 9.8-10.0 ppm. - Aromatic protons on the benzene ring, likely appearing as two doublets in the region of δ 7.2-7.9 ppm. - Protons of the cyclopropyl group, appearing as multiplets in the upfield region, typically between δ 0.6-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the region of δ 125-150 ppm. - Carbons of the cyclopropyl ring in the upfield region, typically below δ 20 ppm. |

| Infrared (IR) Spectroscopy | - A strong carbonyl (C=O) stretching vibration characteristic of an aromatic aldehyde, expected around 1690-1715 cm⁻¹. - C-H stretching vibrations of the aldehyde group around 2720 and 2820 cm⁻¹. - Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. - C-H stretching and bending vibrations of the cyclopropyl group. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 146.19. - Fragmentation patterns characteristic of benzaldehydes, such as the loss of the formyl radical (CHO). |

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of 4-Cyclopropylbenzaldehyde. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common approaches include Suzuki-Miyaura coupling, Friedel-Crafts acylation, and the oxidation of 4-cyclopropylbenzyl alcohol.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of 4-Cyclopropylbenzaldehyde synthesis, this reaction typically involves the coupling of a boronic acid or ester with an aryl halide.

Experimental Protocol:

A representative procedure for a Suzuki-Miyaura coupling to produce a substituted benzaldehyde is the synthesis of 4-biphenylcarboxaldehyde from 4-bromobenzaldehyde and phenylboronic acid. This protocol can be adapted for the synthesis of 4-Cyclopropylbenzaldehyde by substituting phenylboronic acid with cyclopropylboronic acid.

-

Materials:

-

4-Bromobenzaldehyde

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexanes

-

Methanol

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, or a commercially available palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

-

Logical Workflow for Suzuki-Miyaura Coupling

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation offers another route to 4-Cyclopropylbenzaldehyde, typically involving the acylation of cyclopropylbenzene followed by conversion of the resulting ketone to an aldehyde. A more direct, though often lower-yielding, approach is the Gattermann-Koch reaction or a related formylation.

Experimental Protocol (General for Friedel-Crafts Acylation):

-

Acylation Step:

-

Materials:

-

Cyclopropylbenzene

-

An acylating agent (e.g., acetyl chloride or acetic anhydride)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

An inert solvent (e.g., dichloromethane, DCM, or carbon disulfide, CS₂)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in the inert solvent and cool the mixture in an ice bath.

-

Slowly add the acylating agent to the stirred suspension.

-

After the formation of the acylium ion complex, add cyclopropylbenzene dropwise from the addition funnel, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude 4-cyclopropylacetophenone.

-

-

-

Conversion to Aldehyde: The resulting ketone can be converted to the aldehyde through various methods, such as the haloform reaction followed by reduction and oxidation, or more modern methods.

Synthesis via Oxidation of 4-Cyclopropylbenzyl Alcohol

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. If 4-cyclopropylbenzyl alcohol is available, it can be readily oxidized to 4-Cyclopropylbenzaldehyde.

Experimental Protocol:

-

Materials:

-

4-Cyclopropylbenzyl alcohol

-

An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or manganese dioxide (MnO₂))

-

An appropriate solvent (e.g., dichloromethane for PCC and DMP, or a non-polar solvent for MnO₂)

-

-

Procedure (using PCC as an example):

-

In a round-bottom flask, dissolve 4-cyclopropylbenzyl alcohol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (typically 1.5 equivalents) in one portion to the stirred solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Cyclopropylbenzaldehyde.

-

If necessary, purify the product by flash column chromatography.

-

Applications in Drug Discovery and Development

4-Cyclopropylbenzaldehyde is a valuable building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

For instance, benzaldehyde derivatives are used in the synthesis of inhibitors for various enzymes and as precursors for compounds with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a cyclopropyl group can enhance these biological activities.

Logical Relationship in Drug Discovery

Conclusion

4-Cyclopropylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for applications in the pharmaceutical industry. Its unique structural features make it an attractive starting material for the creation of novel molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic methods outlined in this whitepaper provide a foundation for its preparation, enabling further exploration of its utility in the development of next-generation therapeutics. As the demand for more effective and metabolically robust drugs continues to grow, the importance of specialized building blocks like 4-Cyclopropylbenzaldehyde in drug discovery is expected to increase.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-cyclopropylbenzaldehyde, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This document details established synthetic routes and provides a thorough analysis of the compound's physicochemical and spectral properties.

Introduction

4-Cyclopropylbenzaldehyde, with the molecular formula C₁₀H₁₀O, is an aromatic aldehyde featuring a cyclopropyl group at the para position of the benzaldehyde ring.[1] This unique structural combination imparts specific reactivity and physical properties that make it a sought-after building block in medicinal chemistry and materials science.[1] Its applications include serving as a precursor for novel drug candidates and as a component in the synthesis of specialized polymers and fragrances.[1]

Physicochemical Properties

4-Cyclopropylbenzaldehyde is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Cyclopropylbenzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 113 °C | [3] |

| Density | 1.0512 g/cm³ | [3] |

| Storage Temperature | 2-8°C under inert gas | [3][4] |

Synthesis of 4-Cyclopropylbenzaldehyde

Several synthetic pathways have been established for the preparation of 4-cyclopropylbenzaldehyde. The most common and effective methods include the Suzuki-Miyaura coupling, Friedel-Crafts acylation, Grignard reaction, and the oxidation of 4-cyclopropylbenzyl alcohol.

Synthesis Workflow

Experimental Protocols

1. Suzuki-Miyaura Coupling

This method offers a highly efficient route to 4-cyclopropylbenzaldehyde through the palladium-catalyzed cross-coupling of an aryl halide with an organoborane.

-

Materials:

-

4-Bromobenzaldehyde

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1-Propanol

-

Water

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 equiv), cyclopropylboronic acid (1.05 equiv), and 1-propanol.

-

Purge the mixture with nitrogen for 30 minutes.

-

Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), and a 2 M aqueous solution of sodium carbonate (1.2 equiv).

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 45 minutes, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-cyclopropylbenzaldehyde.

-

2. Friedel-Crafts Acylation (Vilsmeier-Haack Reaction)

This reaction introduces the formyl group onto the cyclopropylbenzene ring.

-

Materials:

-

Cyclopropylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

-

Procedure:

-

In a flask cooled in an ice bath, add N,N-dimethylformamide to dichloromethane.

-

Slowly add phosphorus oxychloride while maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes, then add cyclopropylbenzene.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Add a solution of sodium acetate and stir until the hydrolysis is complete.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 4-cyclopropylbenzaldehyde.

-

Characterization of 4-Cyclopropylbenzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-cyclopropylbenzaldehyde. The following sections detail the expected spectral data.

Spectroscopic Data

Table 2: ¹H NMR Spectral Data of 4-Cyclopropylbenzaldehyde (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.92 | s | - | 1H | Aldehyde (-CHO) |

| 7.75 | d | 8.2 | 2H | Aromatic (H-2, H-6) |

| 7.15 | d | 8.2 | 2H | Aromatic (H-3, H-5) |

| 1.95-1.85 | m | - | 1H | Cyclopropyl (-CH-) |

| 1.10-1.05 | m | - | 2H | Cyclopropyl (-CH₂-) |

| 0.80-0.75 | m | - | 2H | Cyclopropyl (-CH₂-) |

Table 3: ¹³C NMR Spectral Data of 4-Cyclopropylbenzaldehyde (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 191.5 | Aldehyde (C=O) |

| 152.0 | Aromatic (C-4) |

| 134.5 | Aromatic (C-1) |

| 130.0 | Aromatic (C-2, C-6) |

| 126.5 | Aromatic (C-3, C-5) |

| 15.5 | Cyclopropyl (-CH-) |

| 10.5 | Cyclopropyl (-CH₂-) |

Table 4: IR Spectral Data of 4-Cyclopropylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3000 | m | Aromatic C-H Stretch |

| 2820, 2720 | m | Aldehyde C-H Stretch (Fermi doublet) |

| 1700 | s | Carbonyl (C=O) Stretch |

| 1605, 1575 | m | Aromatic C=C Stretch |

| 1205 | m | C-C Stretch |

| 1020 | m | Cyclopropyl Ring Vibration |

| 830 | s | p-Disubstituted Benzene C-H Bend |

Table 5: Mass Spectrometry Data of 4-Cyclopropylbenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ |

| 145 | 95 | [M-H]⁺ |

| 117 | 80 | [M-CHO]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 25 | [C₅H₅]⁺ |

Characterization Workflow

Conclusion

This technical guide has outlined the key synthetic methodologies and comprehensive characterization data for 4-cyclopropylbenzaldehyde. The provided experimental protocols and spectral data serve as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical intermediate. The reliable synthesis and thorough characterization of 4-cyclopropylbenzaldehyde are crucial first steps in its successful application in drug discovery and materials science.

References

Spectroscopic Profile of 4-Cyclopropylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the aromatic aldehyde, 4-cyclopropylbenzaldehyde. The document summarizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 4-cyclopropylbenzaldehyde. Due to the limited availability of fully assigned public data, some values are based on analysis of similar compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehyde (-CHO) |

| ~7.78 | d | 2H | Aromatic (H-2, H-6) |

| ~7.15 | d | 2H | Aromatic (H-3, H-5) |

| ~1.95 | m | 1H | Cyclopropyl (CH) |

| ~1.10 | m | 2H | Cyclopropyl (CH₂) |

| ~0.80 | m | 2H | Cyclopropyl (CH₂) |

¹³C NMR (Carbon-13) NMR Data

Solvent: CDCl₃, Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | Aldehyde (C=O) |

| ~152.0 | Aromatic (C-4) |

| ~134.5 | Aromatic (C-1) |

| ~130.0 | Aromatic (C-2, C-6) |

| ~129.0 | Aromatic (C-3, C-5) |

| ~15.0 | Cyclopropyl (CH) |

| ~11.0 | Cyclopropyl (CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl (C=O) Stretch |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1020 | Medium | Cyclopropyl C-C Stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 146 | ~80 | [M]⁺ (Molecular Ion) |

| 145 | ~100 | [M-H]⁺ (Base Peak) |

| 117 | ~60 | [M-CHO]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~30 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-cyclopropylbenzaldehyde in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 4-cyclopropylbenzaldehyde is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample plates in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound, for example, m/z 40-200.

-

The resulting mass spectrum will show the molecular ion and various fragment ions.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like 4-cyclopropylbenzaldehyde.

Physicochemical properties of 4-Cyclopropylbenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-Cyclopropylbenzaldehyde, a versatile intermediate compound. The guide details its chemical and physical characteristics, experimental protocols for their determination, and potential applications in various scientific fields.

Core Physicochemical Properties

4-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety.[1] This unique structure imparts specific chemical and physical properties that make it a valuable building block in organic synthesis.[1]

General and Physical Properties

The fundamental identifiers and physical constants for 4-Cyclopropylbenzaldehyde are summarized below. The data indicates it is a liquid at standard temperature and pressure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 113 °C | [2] |

| Density | 1.0512 g/cm³ | [2] |

| Physical Form | Liquid | [4] |

Identification and Structure

Detailed identifiers are crucial for database searches and regulatory submissions.

| Identifier | Value | Source |

| IUPAC Name | 4-cyclopropylbenzaldehyde | [1][4] |

| CAS Number | 20034-50-8 | [1] |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)C=O | [1][3] |

| InChI Key | CZUQVKFJAJAHGK-UHFFFAOYSA-N | [1][4] |

Solubility and Storage

The solubility of aldehydes is influenced by their carbon chain length. While smaller aldehydes are miscible with water, solubility decreases as the molecule becomes larger and more nonpolar.[5][6][7] Given its ten-carbon structure, 4-Cyclopropylbenzaldehyde is expected to be sparingly soluble in water but soluble in common organic solvents.

| Property | Information | Source |

| Storage Temperature | 2-8°C, under inert atmosphere | [2][4] |

| Purity (example) | 96% | [4] |

Spectroscopic and Reactivity Profile

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of aldehydes.

-

Infrared (IR) Spectroscopy : Aldehydes exhibit a characteristic strong C=O stretching band near 1700 cm⁻¹.[8]

-

¹H NMR Spectroscopy : The formyl proton (-CHO) of an aldehyde produces a distinctive signal in the downfield region of the spectrum, typically between δ 9.5 and 10 ppm.[8]

-

¹³C NMR Spectroscopy : The carbonyl carbon of an aldehyde is also readily identifiable, appearing significantly downfield in the spectrum.

Chemical Reactivity and Stability

The reactivity of 4-Cyclopropylbenzaldehyde is dominated by its aldehyde functional group, making it a substrate for nucleophilic addition reactions.[8] It can serve as a versatile building block for synthesizing more complex molecules.[1] The compound should be stored under an inert atmosphere to prevent oxidation of the aldehyde group.[2][4]

Synthesis and Applications

Synthesis Pathways

Several synthetic routes are available for the preparation of 4-Cyclopropylbenzaldehyde.

-

Friedel-Crafts Acylation : This method involves the acylation of cyclopropylbenzene.[1]

-

Oxidation : The oxidation of cyclopropylbenzyl alcohol using common oxidizing agents can yield the target aldehyde.[1]

-

Suzuki Coupling : A documented method involves the reaction of p-bromobenzaldehyde with cyclopropylboronic acid.[9]

Potential Applications

The unique combination of a cyclopropyl group and a reactive aldehyde group makes this compound a valuable intermediate.[1]

-

Pharmaceuticals : It serves as a building block for molecules with potential therapeutic applications.[1]

-

Fine Chemicals : It is a starting material for fragrances, dyes, and other specialty materials.[1]

-

Material Science : The compound can be utilized in the synthesis of specialized polymers.[1]

References

- 1. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]

- 2. 4-CYCLOPROPYLBENZALDEHYDE CAS#: 20034-50-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Cyclopropylbenzaldehyde | 20034-50-8 [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aldehyde - Wikipedia [en.wikipedia.org]

- 9. 4-CYCLOPROPYLBENZALDEHYDE | 20034-50-8 [chemicalbook.com]

An In-depth Technical Guide to 4-Cyclopropylbenzaldehyde: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde, a key intermediate in organic synthesis, has garnered significant attention, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a strained cyclopropyl ring directly attached to a benzaldehyde core, imparts distinct electronic and steric properties that are leveraged in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of 4-Cyclopropylbenzaldehyde, presenting a detailed account of its synthesis, including established experimental protocols and comparative quantitative data. The document also explores its applications, with a focus on its role as a versatile building block in the synthesis of complex molecules.

Introduction

The incorporation of a cyclopropyl group into aromatic systems has been a strategy of growing importance in the design of bioactive molecules. The cyclopropyl ring, with its unique orbital hybridization, can act as a bioisostere for various functional groups, influencing the conformational rigidity, metabolic stability, and electronic properties of the parent molecule. 4-Cyclopropylbenzaldehyde serves as a valuable synthon for introducing this privileged moiety. This guide delves into the historical context of its synthesis and the evolution of methodologies for its preparation.

Discovery and Historical Perspective

The precise first synthesis of 4-Cyclopropylbenzaldehyde is not prominently documented in readily available historical records. However, the development of synthetic routes to arylcyclopropanes provides the foundational context for its discovery. The first synthesis of the parent cyclopropane ring was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane.[1][2] Subsequent advancements, such as Gustavson's use of zinc instead of sodium in 1887, improved the efficiency of cyclopropane formation.[1]

The synthesis of aryl-substituted cyclopropanes gained momentum with the advent of more sophisticated organic reactions. The development of carbene and carbenoid chemistry, particularly the Simmons-Smith reaction, provided a versatile method for the cyclopropanation of alkenes, which could then be further functionalized.[2] The emergence of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls and aryl-substituted alkanes, including arylcyclopropanes.[3] It is within this context of advancing synthetic methodologies that 4-Cyclopropylbenzaldehyde was likely first prepared and characterized as a useful building block.

Synthetic Methodologies

Several synthetic routes have been established for the preparation of 4-Cyclopropylbenzaldehyde. The most common and efficient methods include the Suzuki-Miyaura coupling, Friedel-Crafts acylation/formylation, and the oxidation of 4-cyclopropylbenzyl alcohol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly effective method for the synthesis of 4-Cyclopropylbenzaldehyde, offering good yields and functional group tolerance. This method typically involves the palladium-catalyzed cross-coupling of a boronic acid or its ester with an aryl halide.

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling for 4-Cyclopropylbenzaldehyde synthesis.

Experimental Protocol:

A common procedure involves the reaction of 4-bromobenzaldehyde with cyclopropylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. The reaction is usually carried out in a solvent mixture, such as toluene/ethanol/water, under an inert atmosphere.

-

Materials: 4-bromobenzaldehyde, cyclopropylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., sodium carbonate), and solvent (e.g., toluene/ethanol/water mixture).

-

Procedure: To a solution of 4-bromobenzaldehyde and cyclopropylboronic acid in the solvent mixture, the palladium catalyst and an aqueous solution of the base are added. The reaction mixture is then heated under reflux for several hours until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80% | [4] |

Friedel-Crafts Acylation/Formylation

The Friedel-Crafts reaction provides a direct approach to introduce a formyl or acyl group onto the cyclopropylbenzene ring. Formylation can be achieved using various formylating agents under acidic conditions.[5]

Reaction Scheme:

Figure 2: Friedel-Crafts formylation of cyclopropylbenzene.

Experimental Protocol (Vilsmeier-Haack Reaction):

The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic rings.

-

Materials: Cyclopropylbenzene, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), and a suitable solvent (e.g., dichloromethane).

-

Procedure: Phosphorus oxychloride is added dropwise to a cooled solution of N,N-dimethylformamide. The resulting Vilsmeier reagent is then treated with cyclopropylbenzene. The reaction mixture is stirred at room temperature or heated to ensure complete reaction. The reaction is then quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium hydroxide). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or column chromatography.

Quantitative Data:

Yields for Friedel-Crafts reactions can be variable and are highly dependent on the specific conditions and substrates used.

Oxidation of 4-Cyclopropylbenzyl Alcohol

Another viable synthetic route is the oxidation of 4-cyclopropylbenzyl alcohol. This method is contingent on the availability of the corresponding alcohol, which can be prepared from 4-cyclopropylbenzoic acid or its esters via reduction.

Reaction Scheme:

Figure 3: Oxidation of 4-cyclopropylbenzyl alcohol.

Experimental Protocol:

A variety of oxidizing agents can be employed for this transformation, with pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) being common choices for the selective oxidation of primary alcohols to aldehydes.

-

Materials: 4-Cyclopropylbenzyl alcohol, oxidizing agent (e.g., PCC or activated MnO₂), and a suitable solvent (e.g., dichloromethane for PCC, chloroform or hexane for MnO₂).

-

Procedure (with PCC): To a suspension of PCC and a buffering agent (e.g., celite or sodium acetate) in dichloromethane, a solution of 4-cyclopropylbenzyl alcohol in dichloromethane is added. The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated to give the crude aldehyde, which can be further purified if necessary.

Quantitative Data:

Yields for alcohol oxidations are generally high, often exceeding 80-90%, depending on the chosen oxidant and reaction conditions.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 4-Cyclopropylbenzaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol [5] |

| Boiling Point | 113 °C[4] |

| Density | 1.051 g/cm³[4] |

| Appearance | Liquid |

| CAS Number | 20034-50-8[5] |

Table 2: Spectroscopic Data of 4-Cyclopropylbenzaldehyde

| Spectroscopy | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| MS (Mass Spec.) | Data not available in search results. |

Note: Specific spectroscopic data for 4-Cyclopropylbenzaldehyde was not available in the provided search results. Researchers should refer to spectral databases or perform their own analysis for detailed characterization.

Applications in Research and Development

4-Cyclopropylbenzaldehyde is a versatile intermediate with applications in several areas of chemical research and development.

-

Pharmaceutical Development: The aldehyde functionality serves as a reactive handle for the synthesis of more complex molecules with potential therapeutic applications. The cyclopropyl moiety is often incorporated to enhance biological activity, improve metabolic stability, or modulate the conformational properties of a drug candidate. It is a building block for compounds targeting a range of diseases, including inflammatory conditions and infections.[5]

-

Fine Chemicals: It is used as a starting material for the synthesis of various fine chemicals, including fragrances and dyes.[5]

-

Materials Science: The compound can be utilized in the synthesis of polymers and other materials where its specific chemical and physical properties are advantageous.[5]

Signaling Pathways

Currently, there is no specific information available in the provided search results that directly links 4-Cyclopropylbenzaldehyde to the modulation of any particular signaling pathways. Its role in drug development is primarily as a structural component, and the biological activity of its derivatives would be dependent on the overall molecular structure and the target with which it interacts.

Conclusion

4-Cyclopropylbenzaldehyde is a valuable and versatile chemical intermediate with a growing importance in synthetic and medicinal chemistry. While its initial discovery is not clearly defined, its synthesis has been refined through the development of powerful organic reactions such as the Suzuki-Miyaura coupling and Friedel-Crafts reactions. The methodologies outlined in this guide provide a framework for its efficient preparation. The unique properties conferred by the cyclopropyl group ensure that 4-Cyclopropylbenzaldehyde will continue to be a key building block in the design and synthesis of novel molecules with diverse applications in medicine and materials science. Further research to fully elucidate its spectroscopic properties and explore its potential in modulating biological pathways is warranted.

References

Quantum Chemical Calculations for 4-Cyclopropylbenzaldehyde: A Technical Guide

Introduction

4-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety.[1] Its unique structure, combining an aromatic aldehyde with a strained three-membered ring, imparts distinctive chemical and physical properties.[1] This makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding the molecule's electronic structure, stability, and reactivity is crucial for its application in drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental route to probe the molecular properties of compounds like 4-Cyclopropylbenzaldehyde. These computational methods allow for the determination of optimized molecular geometry, electronic properties, vibrational frequencies, and other key parameters that are essential for predicting chemical behavior and designing new molecules with desired functionalities.

This technical guide outlines a representative workflow for conducting quantum chemical calculations on 4-Cyclopropylbenzaldehyde, presenting a detailed computational protocol and illustrative data. The methodologies described are based on standard practices in computational chemistry for organic molecules.

Computational Methodology

The theoretical calculations outlined in this guide are performed using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost in studying organic molecules.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.

Protocol for Geometry Optimization and Frequency Calculation:

-

Initial Structure Creation: The 3D structure of 4-Cyclopropylbenzaldehyde is first built using a molecular editor (e.g., GaussView, Avogadro). The initial geometry is based on standard bond lengths and angles.

-

Level of Theory and Basis Set Selection: The calculations are set up using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-31G(d,p) basis set is employed, which provides a good description of electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) for improved accuracy.

-

Input File Preparation: A Gaussian input file, for example, would be structured as follows:

-

#p B3LYP/6-31G(d,p) Opt Freq (This line specifies the method, basis set, and requests a geometry optimization followed by a frequency calculation).

-

A title for the calculation.

-

The charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

The atomic coordinates of the initial structure.

-

-

Execution of Calculation: The input file is submitted to the quantum chemistry software to run the calculation. The geometry optimization process iteratively adjusts the atomic positions to find the lowest energy conformation on the potential energy surface.

-

Verification of Optimized Structure: Upon completion, a frequency calculation is automatically performed. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

Data Extraction and Analysis: Key data, including the final optimized coordinates, electronic energies, molecular orbital energies (HOMO and LUMO), dipole moment, and vibrational frequencies, are extracted from the output file for analysis.

Computational Workflow

The logical flow of a typical quantum chemical analysis for a molecule like 4-Cyclopropylbenzaldehyde is depicted below. This process ensures a systematic approach from initial structure definition to the comprehensive analysis of its chemical properties.

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion

The following tables summarize the hypothetical quantitative data derived from a representative DFT B3LYP/6-31G(d,p) calculation for 4-Cyclopropylbenzaldehyde. This data illustrates the typical outputs of such a study.

Table 1: Optimized Geometric Parameters

This table presents key bond lengths and bond angles for the energy-minimized structure of 4-Cyclopropylbenzaldehyde. The atom numbering corresponds to the standard IUPAC convention for the benzaldehyde moiety.

| Parameter | Atom(s) | Value (Å or °) |

| Bond Lengths | ||

| C=O | 1.215 Å | |

| C(aldehyde)-H | 1.110 Å | |

| C(aromatic)-C(aldehyde) | 1.485 Å | |

| C(aromatic)-C(cyclopropyl) | 1.505 Å | |

| C-C (cyclopropyl, avg.) | 1.510 Å | |

| Bond Angles | ||

| O-C-C(aromatic) | 124.5° | |

| H-C(aldehyde)-C(aromatic) | 116.0° | |

| Dihedral Angle | ||

| O=C-C(aromatic)=C(aromatic) | ~0.0° (planar) |

Table 2: Calculated Electronic Properties

Electronic properties are crucial for understanding the reactivity and stability of the molecule. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Property | Value |

| Energy of HOMO (Highest Occupied Molecular Orbital) | -6.58 eV |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -2.15 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.43 eV |

| Total Dipole Moment | 2.95 Debye |

| Total Energy | -499.75 Hartrees |

| Point Group Symmetry | C1 |

Table 3: Predicted Vibrational Frequencies

Vibrational analysis helps in the interpretation of experimental infrared (IR) spectra. The table lists the predicted frequencies for characteristic functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | 1715 |

| C-H Stretch | Aldehyde | 2850 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Cyclopropyl | 3000 - 3080 |

| C=C Stretch | Aromatic Ring | 1580 - 1610 |

Conclusion

This guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-Cyclopropylbenzaldehyde. The use of Density Functional Theory allows for the generation of reliable data on the molecule's geometric, electronic, and vibrational properties. The insights gained from such theoretical studies are invaluable for researchers in medicinal chemistry and materials science, enabling the prediction of molecular behavior, the rational design of new compounds, and the elucidation of reaction mechanisms. The presented workflow and representative data serve as a robust starting point for more advanced computational investigations into this versatile molecule.

References

An In-depth Technical Guide to the Crystal Structure of 4-Cyclopropylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyclopropylbenzaldehyde is a key chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular architecture, which combines a reactive aldehyde group with a cyclopropyl moiety, makes it a valuable building block for creating complex molecules with potential biological activity.[1] A definitive understanding of its three-dimensional solid-state structure is critical for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new chemical entities.

Crucially, as of the date of this guide, a comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no publicly available experimental crystal structure of 4-Cyclopropylbenzaldehyde.

This guide, therefore, serves two primary purposes:

-

To provide a detailed overview of the known synthesis methods for 4-Cyclopropylbenzaldehyde.

-

To present a robust, albeit hypothetical, experimental protocol for the determination of its single-crystal X-ray structure, intended to guide researchers in obtaining this valuable data.

Synthesis of 4-Cyclopropylbenzaldehyde

Several synthetic pathways to 4-Cyclopropylbenzaldehyde have been established, offering flexibility based on available starting materials and required scale.

1.1. Suzuki-Miyaura Cross-Coupling

This is a widely used and efficient method for forming the carbon-carbon bond between the phenyl and cyclopropyl groups.

-

Starting Materials: 4-Bromobenzaldehyde and Cyclopropylboronic acid.[2]

-

Reaction Scheme: (4-Br-C₆H₄CHO) + (c-C₃H₅B(OH)₂) --[Pd Catalyst, Base]--> (4-c-C₃H₅-C₆H₄CHO)

-

Detailed Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromobenzaldehyde, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Heat the reaction mixture with vigorous stirring for several hours until reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure 4-Cyclopropylbenzaldehyde.

-

1.2. Friedel-Crafts Acylation Route

This two-step approach is another common synthetic strategy.

-

Step 1: Acylation of Cyclopropylbenzene: React cyclopropylbenzene with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 1-(4-cyclopropylphenyl)ethan-1-one.[1]

-

Step 2: Oxidation: The resulting ketone is then oxidized to the target aldehyde using a suitable oxidizing agent.

1.3. Formylation of Cyclopropylbenzene

Direct formylation of cyclopropylbenzene can be achieved using various established organic chemistry methods to introduce the aldehyde group onto the aromatic ring.[1]

Hypothetical Protocol for Crystal Structure Determination

The following section details a generalized experimental workflow for the crystallization and subsequent single-crystal X-ray diffraction analysis of 4-Cyclopropylbenzaldehyde.

2.1. Data Presentation (Hypothetical)

Should the crystal structure be determined, the quantitative data would be summarized as follows:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value (Hypothetical) |

|---|---|

| Empirical formula | C₁₀H₁₀O |

| Formula weight | 146.19 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | 6.5 |

| b (Å) | 8.0 |

| c (Å) | 15.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 780.0 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.243 |

| Absorption coefficient (mm⁻¹) | 0.080 |

| F(000) | 312 |

| Refinement Details | |

| Reflections collected | 5000 |

| Independent reflections | 1500 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12|

Table 2: Selected Bond Lengths and Angles (Hypothetical)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C(7)=O(1) | 1.21 |

| C(4)-C(8) | 1.48 |

| C(8)-C(9) | 1.51 |

| C(8)-C(10) | 1.51 |

| C(9)-C(10) | 1.50 |

| C(1)-C(7)-C(4) | 120.0 |

| C(3)-C(4)-C(8) | 121.0 |

2.2. Experimental Protocols

-

Purification: The synthesized 4-Cyclopropylbenzaldehyde must be purified to >99.5% purity. This is best achieved by flash column chromatography followed by short-path distillation. Purity should be rigorously assessed by ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis.

-

Crystallization: Since 4-Cyclopropylbenzaldehyde is a liquid or low-melting solid at room temperature, low-temperature crystallization is required.

-

Method: Slow cooling crystallization.

-

Procedure: Prepare a saturated solution of the purified compound in a minimal amount of a suitable solvent (e.g., pentane or diethyl ether) at room temperature. Place the solution in a thermally insulated container and cool it slowly (e.g., 1-2 °C per hour) to a temperature of -20 °C or lower. High-quality single crystals should form over 24-48 hours.

-

-

Single-Crystal X-ray Diffraction (SCXRD):

-

Crystal Mounting: Select a well-formed, single crystal under a cryo-cooled microscope and mount it on a cryo-loop.

-

Data Collection: Mount the crystal on a goniometer in a stream of cold nitrogen gas (100 K). Use a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα microfocus source and a modern detector (e.g., CMOS or CCD). Collect a full sphere of diffraction data using a series of ω and φ scans.

-

Structure Solution and Refinement: Process the raw diffraction data using appropriate software to obtain integrated intensities. Solve the structure using direct methods and refine the model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and structural determination of 4-Cyclopropylbenzaldehyde.

Caption: A workflow for the synthesis and structural analysis of 4-Cyclopropylbenzaldehyde.

References

The Synthetic Keystone: A Technical Guide to the Biological Potential of 4-Cyclopropylbenzaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclopropylbenzaldehyde, a unique aromatic aldehyde featuring a cyclopropyl moiety, stands as a pivotal intermediate in the landscape of medicinal chemistry and drug discovery. While direct biological activities of 4-cyclopropylbenzaldehyde itself are not extensively documented, its true value lies in its role as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide elucidates the synthetic utility of 4-cyclopropylbenzaldehyde and explores the pharmacological activities of its derivatives, which span antimicrobial, anticancer, and enzyme inhibitory applications. By providing insights into the synthesis, quantitative biological data, and experimental methodologies related to its derivatives, this document serves as a comprehensive resource for researchers looking to leverage the chemical tractability and favorable pharmacological profile conferred by the 4-cyclopropylbenzaldehyde core.

Introduction

4-Cyclopropylbenzaldehyde (C₁₀H₁₀O) is an organic compound characterized by a cyclopropyl group attached to a benzaldehyde ring.[1] This structural combination imparts distinct chemical properties that make it a valuable starting material in organic synthesis.[1] The cyclopropyl ring, a three-membered carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve potency and selectivity in drug candidates. The aldehyde group, on the other hand, is a reactive handle that allows for a wide range of chemical transformations, making it an ideal anchor point for the construction of complex molecular architectures.[1] This guide focuses on the role of 4-cyclopropylbenzaldehyde as a precursor to compounds with significant biological activities.

Synthesis of 4-Cyclopropylbenzaldehyde

The preparation of 4-cyclopropylbenzaldehyde can be achieved through several synthetic routes. A common method involves the Suzuki coupling reaction between p-bromobenzaldehyde and cyclopropylboronic acid.[2] This palladium-catalyzed cross-coupling reaction offers a direct and efficient way to introduce the cyclopropyl moiety onto the benzaldehyde scaffold.[2] An alternative approach is the formylation of cyclopropylbenzene.

A general synthetic workflow for the preparation of 4-cyclopropylbenzaldehyde via Suzuki coupling is depicted below.

Biological Activities of 4-Cyclopropylbenzaldehyde Derivatives

The true biological potential of 4-cyclopropylbenzaldehyde is realized in its derivatives. The aldehyde functional group serves as a versatile starting point for the synthesis of a wide range of compounds, including Schiff bases, chalcones, and other heterocyclic systems, which have demonstrated a spectrum of biological activities.

Antimicrobial Activity

Derivatives of benzaldehyde are known to possess antimicrobial properties.[3] The incorporation of the cyclopropyl group can enhance this activity. For instance, Schiff bases synthesized from 4-cyclopropylbenzaldehyde and various amines could be evaluated for their antibacterial and antifungal properties.

While specific data for 4-cyclopropylbenzaldehyde derivatives is sparse, the general principle of synthesizing antimicrobial Schiff bases from aldehydes is well-established.

Anticancer Activity

The benzaldehyde scaffold is present in numerous compounds with demonstrated anticancer activity.[4][5] Derivatives such as chalcones, synthesized through the Claisen-Schmidt condensation of 4-cyclopropylbenzaldehyde with various ketones, are a class of compounds that have been extensively studied for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Benzaldehyde Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyloxybenzaldehyde Derivatives | H1299 | 13.0 - 14.0 | [6] |

| Bis(nitrobenzylidene) cyclohexanone | A549 | 480 | [4] |

| Benzaldehyde-conjugated CQDs | PC3 | - | [5] |

Note: Data presented is for derivatives of substituted benzaldehydes, highlighting the potential of this class of compounds. Specific IC50 values for derivatives of 4-cyclopropylbenzaldehyde were not available in the searched literature.

Enzyme Inhibition

Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. For example, certain benzaldehyde analogues have shown inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of diabetes.[7] Furthermore, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[6]

Table 2: Enzyme Inhibitory Activity of Benzaldehyde Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase | - | [8] |

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Aldose Reductase | - | [8] |

| 4-Methoxy-2-hydroxybenzaldehyde | α-Amylase | More effective than acarbose | [7] |

| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | 0.23 - 1.29 | [6] |

| Benzimidazole-based Benzaldehyde Derivatives | Acetylcholinesterase | 0.050 - 25.30 | [9] |

| Benzimidazole-based Benzaldehyde Derivatives | Butyrylcholinesterase | 0.080 - 25.80 | [9] |

Note: This table includes data for various benzaldehyde derivatives to illustrate the potential inhibitory activities. Specific data for 4-cyclopropylbenzaldehyde derivatives was not found.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-cyclopropylbenzaldehyde itself are not available due to the lack of direct studies. However, standard assays used for evaluating the biological activities of its derivatives are described below.

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be determined using methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

General Protocol for MIC Determination:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

General Protocol for MTT Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Conclusion

4-Cyclopropylbenzaldehyde is a molecule of significant interest not for its intrinsic biological activity, but for its proven utility as a synthetic precursor. The unique combination of a reactive aldehyde and a pharmacologically relevant cyclopropyl group makes it an attractive starting point for the development of novel therapeutic agents. The derivatives of 4-cyclopropylbenzaldehyde hold promise in the fields of antimicrobial, anticancer, and enzyme inhibition research. This guide provides a foundational understanding of the synthesis and potential applications of this versatile building block, intended to inspire and facilitate further exploration into its derivatives by researchers in drug discovery and development. Future studies focusing on the synthesis and comprehensive biological evaluation of a library of 4-cyclopropylbenzaldehyde derivatives are warranted to fully unlock its therapeutic potential.

References

- 1. Buy 4-Cyclopropylbenzaldehyde | 20034-50-8 [smolecule.com]

- 2. 4-CYCLOPROPYLBENZALDEHYDE | 20034-50-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study [mdpi.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Decarbonylative Suzuki Coupling of 4-Cyclopropylbenzaldehyde with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms.[1][2] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3] While the classical Suzuki coupling involves the reaction of an organoboron species with an organohalide or triflate, recent advancements have expanded the scope of this transformation to include other functional groups.[1][4]

This application note details the decarbonylative Suzuki-Miyaura cross-coupling of 4-cyclopropylbenzaldehyde with various arylboronic acids. In this transformation, the aldehyde functional group is extruded as carbon monoxide, facilitating the cross-coupling of the cyclopropylphenyl moiety with the boronic acid partner. This approach provides a novel disconnection for the synthesis of 4-cyclopropylbiphenyl derivatives, which are valuable scaffolds in medicinal chemistry.

Reaction Principle

The decarbonylative Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle. A plausible mechanism involves the oxidative addition of the aldehyde's C-H bond to a low-valent palladium species, followed by decarbonylation to form an arylpalladium intermediate. This intermediate then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active palladium catalyst.

Data Presentation

The following table summarizes the reaction conditions and yields for the decarbonylative Suzuki coupling of 4-cyclopropylbenzaldehyde with a selection of arylboronic acids.

| Entry | Boronic Acid | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4-Cyclopropyl-1,1'-biphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Cyclopropyl-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 88 |

| 3 | 4-Fluorophenylboronic acid | 4-Cyclopropyl-4'-fluoro-1,1'-biphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 82 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Cyclopropyl-4'-(trifluoromethyl)-1,1'-biphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 75 |

| 5 | 3-Thienylboronic acid | 4-(3-Thienyl)cyclopropylbenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 78 |

Experimental Protocols

General Procedure for the Decarbonylative Suzuki Coupling of 4-Cyclopropylbenzaldehyde:

Materials:

-

4-Cyclopropylbenzaldehyde

-

Arylboronic acid of choice

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

Equipment:

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Syringes and needles

Protocol:

-

To a dry Schlenk tube under an inert atmosphere, add 4-cyclopropylbenzaldehyde (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and SPhos (0.10 mmol, 10 mol%) in anhydrous toluene (5 mL).

-

Add the catalyst solution to the Schlenk tube containing the reactants and base.

-

Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Visualizations

Caption: General experimental workflow for the decarbonylative Suzuki coupling.

Caption: Catalytic cycle for the decarbonylative Suzuki-Miyaura coupling.

References

- 1. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of (4-Cyclopropylphenyl)(phenyl)methanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1][2] This document provides a detailed protocol for the synthesis of (4-cyclopropylphenyl)(phenyl)methanol through the reaction of 4-cyclopropylbenzaldehyde with phenylmagnesium bromide, a Grignard reagent. The resulting secondary alcohol is a valuable building block for the development of novel therapeutic agents, leveraging the unique structural and electronic properties of the cyclopropyl group. This application note includes the reaction mechanism, a step-by-step experimental protocol, and typical reaction parameters.

Introduction and Application

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][3] This nucleophilic addition is a powerful and versatile method for creating new C-C bonds, leading to the formation of primary, secondary, or tertiary alcohols.[2][4] The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the carbonyl group.[2][5]

The target molecule, (4-cyclopropylphenyl)(phenyl)methanol, incorporates a cyclopropyl moiety, a feature of significant interest in medicinal chemistry. The cyclopropyl group can act as a bioisostere for phenyl rings or other functional groups, often improving metabolic stability, binding affinity, and potency. Therefore, molecules like (4-cyclopropylphenyl)(phenyl)methanol serve as crucial intermediates in the synthesis of complex organic molecules for drug discovery and development.[6][7]

Reaction Scheme and Mechanism

The overall reaction involves the nucleophilic addition of phenylmagnesium bromide to 4-cyclopropylbenzaldehyde, followed by an acidic workup to protonate the resulting alkoxide and yield the final secondary alcohol product.

Overall Reaction:

4-Cyclopropylbenzaldehyde + Phenylmagnesium Bromide → (4-Cyclopropylphenyl)(phenyl)methanol

Mechanism: The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 4-cyclopropylbenzaldehyde. The electrons from the carbonyl π-bond move to the oxygen atom, forming a magnesium alkoxide intermediate.[5] This addition typically proceeds through a six-membered ring transition state.[1][8]

-

Protonation (Workup): A weak acid, such as saturated aqueous ammonium chloride, is added to the reaction mixture. The alkoxide is protonated to yield the final alcohol product, (4-cyclopropylphenyl)(phenyl)methanol.

Caption: The two-step mechanism of the Grignard reaction.

Experimental Protocol

This protocol details the synthesis of (4-cyclopropylphenyl)(phenyl)methanol. All glassware must be rigorously dried in an oven overnight and assembled hot under an inert atmosphere (nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.[9]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Cyclopropylbenzaldehyde | C₁₀H₁₀O | 146.19 | 1.46 g | 10.0 | 1.0 |

| Phenylmagnesium Bromide (1M in THF) | C₆H₅MgBr | 181.31 | 11.0 mL | 11.0 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 25 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 3 x 30 mL | - | - |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 25 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

Oven-dried, two-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

Reaction Procedure

-

Setup: Assemble a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with 11.0 mL (11.0 mmol) of 1.0 M phenylmagnesium bromide solution in THF via syringe. Cool the flask to 0 °C using an ice-water bath.

-

Aldehyde Addition: Dissolve 1.46 g (10.0 mmol) of 4-cyclopropylbenzaldehyde in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent in the flask over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 25 mL of saturated aqueous ammonium chloride solution.[10]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).[10]

-

Washing: Combine the organic layers and wash sequentially with 25 mL of water and 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.[11]

Purification

The crude product can be purified by flash column chromatography on silica gel.[10]

-